2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide
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Overview
Description
2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide is an organic compound that belongs to the class of acetamides It features a brominated aromatic ring and a cyclobutyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide typically involves the bromination of 2-methylphenyl derivatives followed by acylation and cyclobutylation. One common method starts with 2-methylphenol, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol . This intermediate is then reacted with acetic anhydride to form 2-(4-bromo-2-methylphenyl)acetamide. Finally, cyclobutylation is achieved through a reaction with cyclobutyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups, or reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Debrominated compounds.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and binding affinities.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide exerts its effects depends on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenylacetamide
- N-(2-Bromo-4-methylphenyl)acetamide
- 4-Bromo-2-methylphenyl isocyanate
Uniqueness
2-(4-Bromo-2-methylphenyl)-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This differentiates it from other brominated acetamides and enhances its potential for specific interactions in biological and material applications .
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)-N-cyclobutylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-9-7-11(14)6-5-10(9)8-13(16)15-12-3-2-4-12/h5-7,12H,2-4,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELCNRGTORNHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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